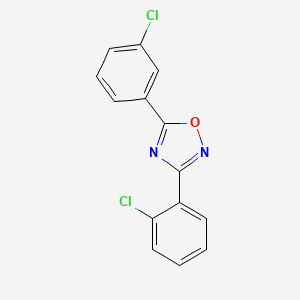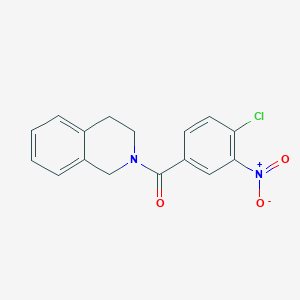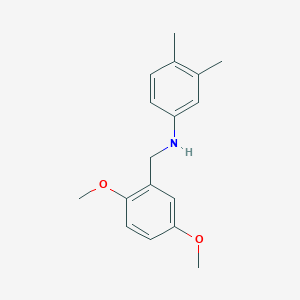![molecular formula C14H17BrN2O3 B5885884 4-[(4-bromo-2-methylphenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5885884.png)
4-[(4-bromo-2-methylphenoxy)acetyl]-1-piperazinecarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-bromo-2-methylphenoxy)acetyl]-1-piperazinecarbaldehyde, also known as BMB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BMB is a piperazine derivative that has been synthesized using various methods.
作用機序
The mechanism of action of 4-[(4-bromo-2-methylphenoxy)acetyl]-1-piperazinecarbaldehyde is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. In neurological disorders, this compound is believed to act by reducing oxidative stress and inflammation, which are major contributors to neurodegeneration.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, inhibition of angiogenesis, and reduction of oxidative stress and inflammation. This compound has also been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 4-[(4-bromo-2-methylphenoxy)acetyl]-1-piperazinecarbaldehyde in lab experiments is its high yield and purity, which allows for accurate and reproducible results. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, this compound is not yet approved for clinical use, which limits its potential applications.
将来の方向性
Future research on 4-[(4-bromo-2-methylphenoxy)acetyl]-1-piperazinecarbaldehyde could focus on further elucidating its mechanism of action, as well as exploring its potential therapeutic applications in other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, studies could investigate the pharmacokinetics and pharmacodynamics of this compound, as well as its toxicity and safety profile. Finally, efforts could be made to develop analogs of this compound with improved potency and selectivity for specific targets.
合成法
The synthesis of 4-[(4-bromo-2-methylphenoxy)acetyl]-1-piperazinecarbaldehyde has been achieved through various methods, including the reaction of 4-bromo-2-methylphenol with ethyl chloroacetate, followed by the reaction with piperazine and then the oxidation of the resulting intermediate. Another method involves the reaction of 4-bromo-2-methylphenol with chloroacetic acid, followed by the reaction with piperazine and then the oxidation of the resulting intermediate. These methods have been successful in producing this compound with high yield and purity.
科学的研究の応用
4-[(4-bromo-2-methylphenoxy)acetyl]-1-piperazinecarbaldehyde has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological research, this compound has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
4-[2-(4-bromo-2-methylphenoxy)acetyl]piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O3/c1-11-8-12(15)2-3-13(11)20-9-14(19)17-6-4-16(10-18)5-7-17/h2-3,8,10H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGWXJKTWBRQNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)N2CCN(CC2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,4-dichlorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B5885803.png)
![ethyl 4-{[(3-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5885810.png)


![N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5885851.png)
![7-[(2-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5885853.png)
![2-{4-[3-(2-methoxyphenyl)-2-propen-1-yl]-1-piperazinyl}ethanol](/img/structure/B5885860.png)
![(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B5885864.png)
![3-[(4-methylphenyl)thio]-N-(4-pyridinylmethyl)propanamide](/img/structure/B5885869.png)
![2,5-dichloro-N-[4-(dimethylamino)phenyl]benzenesulfonamide](/img/structure/B5885876.png)

![1-[2-(2,5-dimethylphenoxy)ethyl]piperidine](/img/structure/B5885893.png)
![methyl [4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5885902.png)
